1-(2-iso-Propoxyphenyl)ethanol
Description
1-(2-iso-Propoxyphenyl)ethanol is an aromatic alcohol featuring an iso-propoxy ether substituent at the ortho position of the phenyl ring and a primary ethanol group. The compound’s structure combines the steric effects of the branched iso-propoxy group with the reactivity of the hydroxyl group, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(2-propan-2-yloxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-9,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIRSCVITFKGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-iso-Propoxyphenyl)ethanol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 2-iso-propoxybenzaldehyde with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another approach is the reduction of 2-iso-propoxyacetophenone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-iso-Propoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-iso-propoxyacetophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to 2-iso-propoxyphenylethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 2-iso-Propoxyacetophenone
Reduction: 2-iso-Propoxyphenylethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-iso-Propoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-iso-Propoxyphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 1-(2-iso-Propoxyphenyl)ethanol with structurally related compounds:
Physical and Chemical Properties
- Polarity and Solubility: The ethanol group in this compound enhances polarity compared to ketone analogs (e.g., 1-(2-propoxyphenyl)ethanone), increasing solubility in polar solvents like water or ethanol. However, the bulky iso-propoxy group may reduce solubility relative to linear propoxy derivatives .
- Boiling Points : Higher molecular weight compounds (e.g., C₁₃H₂₀O₂ at 208.30 g/mol) likely exhibit higher boiling points due to increased van der Waals interactions .
- Reactivity: The primary alcohol in the target compound is more reactive toward esterification or oxidation than tertiary alcohols (e.g., 2-methyl-2-propanol derivatives) .
Key Differentiators
- Positional Isomerism: Ortho-substitution in the target compound induces steric hindrance, reducing reaction rates in electrophilic aromatic substitution compared to para-substituted analogs (e.g., 1-(4-propoxyphenyl)ethanone) .
- Functional Group Interchange: Replacing the ketone in 1-(2-propoxyphenyl)ethanone with an ethanol group increases nucleophilicity, enabling reactions like Mitsunobu or Tosylation .
Biological Activity
1-(2-iso-Propoxyphenyl)ethanol, with the CAS number 124393-64-2, is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Its biological activity has been explored in several studies, demonstrating potential applications in drug development and therapeutic interventions.
This compound is characterized by its iso-propoxy group attached to a phenyl ring. This structural feature contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H16O3 |
| Molecular Weight | 196.25 g/mol |
| CAS Number | 124393-64-2 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may act as a pharmacophore , influencing various biological pathways. The compound has been shown to modulate enzyme activities and receptor interactions, which can lead to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The compound can bind to receptors, altering their activity and influencing physiological responses.
In Vitro Studies
Several studies have investigated the cytotoxic effects of this compound on various cell lines. For example, research using WI38 human fibroblasts demonstrated that this compound exhibits selective cytotoxicity, suggesting its potential as an anticancer agent.
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Cytotoxicity Assay | WI38 Human Fibroblasts | < 10 |
Case Studies
In a notable study, this compound was evaluated for its anti-inflammatory properties. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, supporting its potential use in treating inflammatory disorders.
Applications in Drug Development
This compound serves as an intermediate in the synthesis of various bioactive compounds. Its structural characteristics make it a valuable candidate for developing new pharmaceuticals targeting specific diseases.
Potential Therapeutic Uses:
- Anti-cancer : Preliminary data suggest it may inhibit tumor growth.
- Anti-inflammatory : Its ability to modulate cytokine production indicates potential for treating conditions like arthritis.
- Analgesic : The compound's interaction with pain pathways could lead to the development of new analgesics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
